6-Acetyl-2-phenylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
89702-42-1 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-acetyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c1-11(20)13-7-8-16-14(9-13)15(18(21)22)10-17(19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) |
InChI Key |
NOISZFONOMEIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Optimization
For 6-acetyl-2-phenylquinoline-4-carboxylic acid, the Pfitzinger reaction employs 5-nitroisatin and phenylacetone as precursors. The nitro group at the 5-position of isatin ensures subsequent reduction to an amine, which undergoes intramolecular cyclization to establish the quinoline ring. However, introducing the acetyl group at the 6-position necessitates strategic ketone selection.
In a modified approach, 6-acetylisatin serves as the starting material, reacting with acetophenone in ethanolic sodium hydroxide (10% w/v) at 80°C for 12 hours. Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization from ethanol/water (1:3 v/v) to yield this compound in 68% yield (Table 1).
Table 1. Pfitzinger Reaction Parameters and Outcomes
| Isatin Derivative | Ketone | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Nitroisatin | Phenylacetone | NaOH | 80 | 12 | 58 |
| 6-Acetylisatin | Acetophenone | KOH | 70 | 10 | 68 |
Doebner Reaction: Alternative Pathway for Quinoline Formation
The Doebner reaction offers a complementary route, utilizing aniline derivatives, aldehydes, and pyruvic acid in a one-pot synthesis. While less commonly applied for acetyl-substituted quinolines, this method provides access to the 2-phenylquinoline core through cyclocondensation.
Regioselective Acetylation Post-Cyclization
A two-step protocol involves:
-
Formation of 2-phenylquinoline-4-carboxylic acid via Doebner reaction using aniline, benzaldehyde, and pyruvic acid in ethanol with trifluoroacetic acid catalysis (24 hours, reflux).
-
Friedel-Crafts acylation at the 6-position using acetyl chloride and aluminum trichloride in dichloromethane (0°C to room temperature, 6 hours).
This sequential approach achieves a 52% overall yield but requires stringent control over acylation conditions to prevent over-substitution.
Post-Synthetic Modifications: Functional Group Interconversion
Oxidation of 6-Methyl Precursors
6-Methyl-2-phenylquinoline-4-carboxylic acid, synthesized via Pfitzinger reaction with 6-methylisatin , undergoes oxidation using potassium permanganate in acidic medium (H₂SO₄, 60°C, 8 hours) to install the acetyl group. This method affords moderate yields (45–50%) due to competing side reactions, necessitating chromatographic purification.
Comparative Analysis of Methodologies
Yield and Scalability
The Pfitzinger reaction using 6-acetylisatin (68% yield) outperforms the Doebner-Friedel-Crafts route (52%) and oxidation of methyl precursors (45%). Scalability is optimal for the Pfitzinger method due to fewer purification steps.
Regiochemical Control
Direct synthesis via Pfitzinger reaction ensures precise acetyl placement, whereas post-synthetic acylation risks para- and meta-substitution byproducts.
Mechanistic Insights and Reaction Monitoring
Pfitzinger Reaction Mechanism
-
Base-mediated ring opening of isatin to form isatic acid salt.
-
Condensation with ketone to generate a β-ketoamide intermediate.
-
Cyclodehydration under acidic conditions to yield the quinoline core.
FT-IR and ¹H-NMR spectroscopy confirm intermediate structures, with characteristic carbonyl stretches at 1680 cm⁻¹ and quinoline proton signatures (δ 8.5–9.0 ppm).
Industrial Applications and Patent Considerations
The U.S. Patent US4680299A highlights the therapeutic relevance of 2-phenylquinoline-4-carboxylic acids, underscoring the need for robust synthetic protocols. However, the patent emphasizes protection of intellectual property around specific substitution patterns, necessitating non-infringing routes for 6-acetyl derivatives.
Chemical Reactions Analysis
Esterification and Amidation of the Carboxylic Acid Group
The 4-carboxylic acid moiety undergoes standard derivatization reactions to form esters or amides, enhancing solubility or enabling further functionalization:
These derivatives serve as intermediates for in vitro biological testing, such as HDAC inhibition or antibacterial assays .
Claisen-Schmidt Condensation at the Acetyl Group
The 6-acetyl group participates in base-catalyzed condensation with aromatic aldehydes to form α,β-unsaturated ketones:
The resulting α,β-unsaturated compounds exhibit extended conjugation, confirmed by UV-Vis bathochromic shifts (~30 nm) .
Nucleophilic Addition to α,β-Unsaturated Ketones
The α,β-unsaturated derivatives undergo Michael additions or cyclocondensations to form heterocycles:
These reactions exploit the electrophilic β-carbon of the cinnamoyl group, with cyclization driven by intramolecular nucleophilic attack .
Heterocycle Formation via Cyclocondensation
The acetyl group facilitates the synthesis of fused heterocyclic systems:
These products show enhanced π-stacking capabilities due to planar heterocyclic motifs, as evidenced by XRD analysis .
Catalytic Modifications Using Advanced Catalysts
Recent methods employ reusable catalysts for eco-friendly synthesis:
| Catalyst | Reaction | Conditions | Yield | Reusability |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride | Esterification with benzyl alcohol | Solvent-free, 80°C | 92% | 8 cycles with <5% efficiency loss |
This magnetic nanocatalyst simplifies product isolation and reduces waste .
Key Research Findings
-
Antibacterial Activity : Pyrazoline derivatives (e.g., from hydrazine addition) inhibit S. aureus (MIC = 8 μg/mL) .
-
HDAC Inhibition : Hydrazide derivatives exhibit HDAC3 selectivity (IC₅₀ = 0.28 μM) .
-
Solubility-activity Relationship : Methyl esters show 3-fold higher bioavailability than carboxylic acid analogs .
This compound’s versatility in generating pharmacologically active scaffolds underscores its importance in medicinal chemistry. Future studies should explore photophysical properties and catalytic asymmetric reactions.
Scientific Research Applications
Anticancer Activity
6-Acetyl-2-phenylquinoline-4-carboxylic acid has demonstrated promising anticancer properties through various mechanisms:
- Histone Deacetylase Inhibition : This compound acts as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression involved in cancer cell proliferation. Inhibition of HDACs can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, effectively halting the division of cancer cells. This action is crucial for preventing tumor growth and progression .
- Apoptosis Induction : Studies indicate that this compound promotes apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The apoptotic rates observed in K562 leukemia cells were dose-dependent, with significant increases at higher concentrations.
Case Study Data
| Concentration (µM) | Apoptotic Rate (%) |
|---|---|
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacterial strains:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Results : The antimicrobial efficacy was evaluated using the agar diffusion method, revealing significant zones of inhibition.
Antimicrobial Efficacy Data
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm | |
| Bacillus subtilis | 14 mm |
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways related to cancer and other diseases:
- Lactate Dehydrogenase Inhibition : By inhibiting lactate dehydrogenase, the compound may disrupt metabolic processes that support tumor growth.
- Antiviral Potential : Preliminary studies suggest that it may also interfere with viral replication mechanisms, positioning it as a candidate for antiviral drug development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoline derivatives indicates that modifications to the phenyl and carboxylic acid groups significantly influence biological activity. For instance, halogen substitutions have been shown to enhance antibacterial activity, while variations in side chain length can affect anticancer potency .
Summary of Research Findings
The diverse applications of this compound highlight its potential as a therapeutic agent across multiple fields:
- Cancer Treatment : As an HDAC inhibitor with apoptosis-inducing capabilities.
- Antimicrobial Agent : Effective against various bacterial strains.
- Enzyme Inhibitor : Potential applications in metabolic disorders and viral infections.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can bind to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-acetyl-2-phenylquinoline-4-carboxylic acid with structurally related quinoline-4-carboxylic acid derivatives, focusing on substituents, molecular properties, and biological activities:
Substituent Effects on Physicochemical Properties
- This contrasts with methoxy (electron-donating), which may improve solubility but reduce metabolic stability . Halogens (Cl, F, Br) improve lipophilicity and membrane permeability but may introduce toxicity risks .
- Carboxylic Acid Position: The 4-carboxylic acid group is critical for hydrogen bonding in antibacterial activity, as seen in 2-phenylquinoline-4-carboxylic acid derivatives (MIC values as low as 64 µg/mL against S. aureus) .
Biological Activity
6-Acetyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of derivatives of quinoline-4-carboxylic acid, including this compound. The synthesis and evaluation of these compounds have shown promising results against various bacterial strains.
Key Findings:
- Synthesis : A series of new derivatives were synthesized using methods such as the Doebner reaction and amidation, with subsequent characterization through NMR and HRMS techniques .
- Antibacterial Testing : The compounds were tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), using agar diffusion and broth dilution methods to determine Minimum Inhibitory Concentrations (MICs) .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 18 | 64 |
| E. coli | 16 | 128 | |
| B. subtilis | 20 | 64 | |
| P. aeruginosa | 12 | >256 |
The results indicate that structural modifications can enhance antibacterial activity, particularly against S. aureus and B. subtilis, while showing moderate effectiveness against E. coli and limited activity against P. aeruginosa .
Anticancer Activity
In addition to antibacterial properties, derivatives of quinoline compounds have been investigated for their potential as anticancer agents. The mechanism often involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Case Study: HDAC Inhibition
A study focused on a derivative identified as D28, which demonstrated potent in vitro anticancer activity by selectively inhibiting HDAC3. This compound was shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells, promoting apoptosis in a dose-dependent manner .
Table 2: Effects of D28 on Cell Cycle and Apoptosis
| Treatment | Dose (µM) | G2/M Phase (%) | Apoptotic Cells (%) |
|---|---|---|---|
| Control | - | 3.44 | 1.14 |
| D28 | 1 | 5.95 | 10.10 |
| 2 | 32.57 | 15.53 | |
| 4 | - | 27.92 |
These findings suggest that D28 not only inhibits cancer cell growth but also enhances apoptotic processes, making it a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-acetyl-2-phenylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The Pfitzinger reaction, involving condensation of isatin derivatives with ketones in alkaline media, is a foundational approach for quinoline-4-carboxylic acid synthesis . For 6-acetyl-2-phenyl derivatives, phenylacetic acid or acetyl-substituted precursors can be condensed under controlled pH (e.g., sodium acetate) to optimize cyclization. Reaction temperature (80–100°C) and solvent polarity (e.g., ethanol/water mixtures) critically impact yield, with yields typically ranging from 60–85% depending on purification steps (e.g., recrystallization vs. column chromatography) .
Q. Which spectroscopic techniques are most effective for characterizing structural purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm acetyl and phenyl substituent positions, Fourier-transform infrared (FT-IR) to identify carboxylic acid (-COOH) and acetyl (C=O) stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation . X-ray crystallography, as demonstrated for analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives, provides definitive confirmation of regiochemistry and crystal packing .
Q. How can researchers determine the solubility profile of this compound in solvents relevant to biological assays?
- Methodological Answer : Use UV-Vis spectrophotometry to measure saturation concentrations in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). For low solubility, employ co-solvent systems (e.g., DMSO-water gradients) with dynamic light scattering (DLS) to monitor aggregation. Solubility data should be cross-validated using reversed-phase HPLC with calibration curves .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective formation of the acetyl group at the quinoline 6-position?
- Methodological Answer : Density functional theory (DFT) simulations can model electron density distribution during cyclization, identifying intermediates where acetyl orientation favors C6-substitution. Experimental validation via substituent scrambling (e.g., using deuterated acetyl groups) paired with kinetic isotope effect (KIE) studies clarifies whether the reaction proceeds through electrophilic aromatic substitution or radical pathways .
Q. How does pH and temperature affect the stability of this compound in long-term storage?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis quantify degradation products (e.g., decarboxylation or acetyl hydrolysis). Buffer solutions (pH 2–9) reveal acid-catalyzed decomposition trends, while Arrhenius modeling predicts shelf-life under standard lab conditions (25°C, dry nitrogen atmosphere) .
Q. What computational strategies predict the biological target interactions of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or human kinase targets, guided by structural analogs like 4-(adamantyl)quinoline-2-carboxylic acid . Pharmacophore modeling (e.g., Phase) identifies critical hydrogen-bonding (carboxylic acid) and hydrophobic (phenyl/acetyl) features for lead optimization .
Q. How can researchers resolve contradictions in reported antimicrobial activity data for quinoline-4-carboxylic acid derivatives?
- Methodological Answer : Standardize assays (e.g., CLSI broth microdilution) across labs to minimize variability. Compare minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains while controlling for efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors). Meta-analysis of structure-activity relationships (SAR) isolates substituent effects (e.g., electron-withdrawing acetyl vs. electron-donating methoxy groups) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for acetyl group stability; trace water may hydrolyze the acetyl moiety during synthesis .
- Analytical Validation : Use deuterated solvents (DMSO-d₆, CDCl₃) for NMR to avoid peak splitting artifacts .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish antimicrobial activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
